2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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Overview
Description
2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound with the molecular formula C₅H₆N₆.
Biochemical Analysis
Biochemical Properties
2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The inhibitory activity of this compound towards thymidine phosphorylase suggests its potential as a therapeutic agent in conditions where modulation of nucleotide metabolism is beneficial
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with thymidine phosphorylase can lead to alterations in nucleotide pools, affecting DNA synthesis and repair
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of thymidine phosphorylase, it prevents the enzyme from catalyzing its substrate, thereby reducing the production of nucleotides This inhibition can lead to downstream effects on DNA synthesis and repair, as well as other cellular processes dependent on nucleotide availability
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that it remains stable under standard storage conditions, but its degradation products and their effects on cellular function are still being explored . Long-term exposure to this compound in vitro and in vivo may lead to cumulative effects on cellular processes, although detailed studies are required to confirm these observations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it could potentially cause toxic or adverse effects, such as disruption of nucleotide metabolism and cellular toxicity . Determining the optimal dosage for therapeutic applications is essential to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as thymidine phosphorylase, influencing the production and utilization of nucleotides . This interaction can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization patterns and their implications for the compound’s biochemical activity are areas of active research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formamide, followed by methylation using methyl iodide . The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the triazole ring .
Scientific Research Applications
2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure but lacks the methyl group at the 2-position.
2-Methyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Contains an additional nitrogen atom in the ring system.
Uniqueness
2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its unsubstituted analogs .
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHFKTLOIJKHGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NC=NC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506193 |
Source
|
Record name | 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28610-00-6 |
Source
|
Record name | 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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